2,2-Dimethylpropanal carbamoyl hydrazone

Description

Historical Development and Significance of Hydrazone Chemistry

The history of hydrazone chemistry is intrinsically linked to the discovery and investigation of hydrazine (B178648) (N₂H₄). wikipedia.org The name "hydrazine" was first coined by Emil Fischer in 1875. wikipedia.org By 1887, Theodor Curtius had successfully synthesized hydrazine sulfate. wikipedia.org However, it was the Dutch chemist Lobry de Bruyn who first prepared pure anhydrous hydrazine in 1895. wikipedia.org

Hydrazones, which are formed by the reaction of hydrazine or its derivatives with aldehydes and ketones, quickly became important intermediates in several classical organic reactions. wikipedia.orgkiddle.co One of the most notable early applications is the Wolff-Kishner reduction, a reaction that converts the carbonyl group of an aldehyde or ketone into a methylene (B1212753) group via a hydrazone intermediate. wikipedia.orgkiddle.co This transformation remains a fundamental tool in synthetic organic chemistry. Another historically significant reaction is the Fischer indole (B1671886) synthesis, which utilizes hydrazones to construct the indole ring system, a core structure in many pharmaceuticals and natural products. kiddle.co The work of German chemist Emil Fischer in using phenylhydrazine (B124118) to form osazones from reducing sugars was a pivotal development in carbohydrate chemistry, allowing for the differentiation of monosaccharides. wikipedia.org

The significance of hydrazones extends beyond their role as reaction intermediates. They are recognized for their diverse biological and pharmacological properties. wisdomlib.org Furthermore, hydrazones are employed as analytical reagents, forming complexes with metal ions, which underscores their importance in medicinal and coordination chemistry. wisdomlib.orgdergipark.org.tr

Overview of the Carbamoyl (B1232498) Hydrazone Structural Class and its Importance in Synthetic Methodology

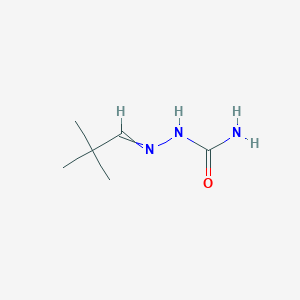

Carbamoyl hydrazones, also known as semicarbazones, are a specific subclass of hydrazones characterized by the presence of a carbamoyl group (-CONH₂) attached to the terminal nitrogen atom of the hydrazone moiety. This structural feature imparts distinct chemical properties and reactivity to the molecule. The general structure of a carbamoyl hydrazone is R₁R₂C=N-NH-C(=O)NH₂.

The synthesis of carbamoyl hydrazones is typically achieved through the condensation reaction of an aldehyde or ketone with a semicarbazide (B1199961) (H₂N-NH-C(=O)NH₂). mdpi.com This reaction is often catalyzed by either an acid or a base and can be carried out under various conditions, including solvent-free methods. researchgate.net The formation of highly crystalline carbamoyl hydrazone derivatives serves as an efficient method for the isolation, purification, and characterization of aldehydes and ketones.

In synthetic methodology, carbamoyl hydrazones are valuable precursors for the synthesis of various heterocyclic compounds. researchgate.net The presence of multiple reactive sites within the carbamoyl hydrazone structure allows for a range of cyclization reactions to form heterocycles like pyrazoles, thiazoles, and triazines. researchgate.net Their chemical properties, including the nucleophilicity of the nitrogen atoms and the electrophilic/nucleophilic character of the imine carbon, make them versatile building blocks in organic synthesis. researchgate.netepstem.net

The structural properties of carbamoyl hydrazones have been a subject of interest. They can exist in keto-imino tautomeric forms and exhibit cis/trans isomerism around the C=N double bond. dergipark.org.trnih.gov These structural nuances can influence their reactivity and biological activity.

Contextualization of 2,2-Dimethylpropanal Carbamoyl Hydrazone within Contemporary Organic Synthesis and Chemical Investigation

This compound is a specific member of the carbamoyl hydrazone class, derived from the reaction of 2,2-dimethylpropanal (also known as pivalaldehyde) and semicarbazide. Its structure is characterized by a sterically hindered tert-butyl group attached to the imine carbon.

While extensive research on this particular molecule is not as widespread as for other hydrazones, its synthesis and properties can be inferred from the general behavior of carbamoyl hydrazones derived from aldehydes. The synthesis would follow the standard condensation reaction.

In contemporary organic synthesis, compounds like this compound could serve as model substrates for studying the influence of steric hindrance on the reactivity of the hydrazone functional group. The bulky tert-butyl group can affect the kinetics and thermodynamics of reactions involving the C=N bond or the adjacent nitrogen atoms.

Furthermore, the broader class of carbamoyl hydrazones is being explored in various fields. In medicinal chemistry, they are investigated for a wide range of biological activities. researchgate.netnih.gov In materials science, hydrazone-based compounds are used in the development of dynamic materials and molecular switches due to the reversible nature of the hydrazone bond. scielo.brresearchgate.net While specific applications of this compound are not extensively documented, its chemical properties place it within the context of these ongoing research efforts.

Below is a table summarizing the general properties of carbamoyl hydrazones, which would be applicable to this compound.

| Property | Description |

| Functional Group | Contains the R₁R₂C=N-NH-C(=O)NH₂ moiety. |

| Synthesis | Typically formed by the condensation of an aldehyde or ketone with semicarbazide. mdpi.com |

| Physical State | Often crystalline solids, useful for characterization of carbonyl compounds. |

| Reactivity | Serve as precursors for various heterocyclic compounds and can undergo reactions at the C=N bond and nitrogen atoms. researchgate.net |

| Isomerism | Can exhibit keto-enol tautomerism and E/Z isomerism around the C=N double bond. dergipark.org.trnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,2-dimethylpropylideneamino)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c1-6(2,3)4-8-9-5(7)10/h4H,1-3H3,(H3,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQMUDUULDRAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=NNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethylpropanal Carbamoyl Hydrazone and Analogous Structures

Condensation Reactions with Carbonyl Precursors

The most fundamental and widely employed method for synthesizing semicarbazones is the direct condensation of a carbonyl compound with semicarbazide (B1199961). This reaction forms the basis for the preparation of 2,2-dimethylpropanal carbamoyl (B1232498) hydrazone from its precursors, 2,2-dimethylpropanal (pivalaldehyde) and semicarbazide.

The formation of a semicarbazone is a classic condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is initiated by the nucleophilic attack of the terminal primary amine group (-NH₂) of semicarbazide on the electrophilic carbonyl carbon of an aldehyde or ketone. The nitrogen atom of this specific amino group is more nucleophilic than the two amide nitrogens, whose lone pairs are delocalized by resonance with the adjacent carbonyl group. This initial attack forms a tetrahedral intermediate known as a carbinolamine. Subsequently, the carbinolamine undergoes dehydration, typically acid-catalyzed, to eliminate a molecule of water and form the final C=N double bond characteristic of the semicarbazone.

The scope of this reaction is broad, encompassing a wide variety of aldehydes and ketones. Both aliphatic and aromatic carbonyl compounds can be successfully converted into their corresponding semicarbazones. However, the reactivity can be influenced by steric hindrance around the carbonyl group. Aldehydes, being generally less sterically hindered and more electrophilic than ketones, tend to react more readily. For instance, the synthesis of semicarbazones from sterically hindered ketones may require more forcing conditions compared to the synthesis from a sterically bulky aldehyde like 2,2-dimethylpropanal.

The efficiency of semicarbazone formation is highly dependent on the reaction conditions, particularly the pH. The reaction is subject to general acid catalysis. The catalytic role of the acid is twofold: it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack, and it facilitates the final dehydration step of the carbinolamine intermediate. However, at very low pH, the semicarbazide nucleophile can be protonated and rendered non-nucleophilic, which slows down the reaction. Consequently, the reaction rate is maximal in weakly acidic conditions, typically with a pH around 4-6.

Various catalyst systems have been developed to optimize this transformation. Traditionally, mineral acids or buffered systems like sodium acetate (B1210297) are used. ijcce.ac.ir More recently, organocatalysts have been shown to significantly accelerate hydrazone formation at neutral pH, which is beneficial for sensitive substrates. Catalysts such as aniline (B41778), and more effectively, anthranilic acids and 2-aminophenols, operate via nucleophilic catalysis by forming a more reactive imine intermediate with the carbonyl compound, which then readily reacts with the hydrazine (B178648) derivative. nih.govnih.govacs.org

Solvent choice and temperature also play crucial roles. While alcohols like ethanol (B145695) or methanol (B129727) are common solvents, greener alternatives and solvent-free approaches have been developed. mdpi.com Mechanochemical methods, such as ball-milling of the neat reactants (an aldehyde/ketone and semicarbazide hydrochloride), can produce semicarbazones in quantitative yields without the need for solvents or catalysts. ijcce.ac.irresearchgate.net This solvent-free approach is environmentally benign and often faster. ijcce.ac.ir Additionally, green solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297) have been successfully employed, sometimes allowing the reaction to proceed efficiently at room temperature. technologypublisher.comgeneseo.edu

Advanced Synthetic Strategies and Pathway Optimization

Beyond direct condensation, several advanced strategies have been developed to enhance the efficiency, diversity, and stereochemical control of hydrazone synthesis. These methods include multi-component reactions, the use of pre-functionalized precursors, and asymmetric approaches.

Multi-component reactions (MCRs) offer a powerful approach to molecular complexity by combining three or more reactants in a single synthetic operation. For hydrazone synthesis, MCRs can streamline the process by avoiding the isolation of intermediates. For example, a three-component reaction of an activated amide, hydrazine, and a carbonyl compound can be employed for the direct synthesis of N-acylhydrazones. organic-chemistry.org This approach is highly atom- and step-economical. One-pot procedures that combine condensation with subsequent functionalization, such as radical addition to the C=N bond, have also been developed, allowing for the synthesis of complex hydrazine derivatives from simple aldehydes. researchgate.net

Alternative synthetic pathways often involve the use of modified starting materials to achieve specific outcomes. One such strategy is the synthesis of simple, N-unsubstituted hydrazones through an exchange reaction. Because direct condensation with hydrazine hydrate (B1144303) can often lead to side products like azines, a milder route involves first forming a stable N,N-dimethylhydrazone, which can then be cleanly converted to the desired N-unsubstituted hydrazone by reaction with anhydrous hydrazine. researchgate.net

Another advanced strategy involves tandem reactions. A base-promoted tandem condensation and N-alkylation reaction between an aldehyde, a hydrazine, and an alkyl halide provides a one-pot method for synthesizing trisubstituted hydrazones with high efficiency. organic-chemistry.orgorganic-chemistry.org This method tolerates a wide range of functional groups. Furthermore, hydrazones themselves can serve as versatile synthetic intermediates. The development of C-H bond functionalization of aldehyde-derived hydrazones has opened new avenues for synthesizing complex molecules and N-heterocycles, treating the hydrazone moiety as a functionalizable building block rather than just an endpoint. nih.gov

Hydrazones are pivotal intermediates in asymmetric synthesis, particularly for the creation of chiral amines and α-functionalized carbonyl compounds. mdpi.com A well-established method is the use of chiral auxiliaries. The Enders SAMP/RAMP hydrazone alkylation is a prominent example, where an achiral aldehyde or ketone is first condensed with a chiral hydrazine auxiliary—(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP). wikipedia.orgyoutube.com The resulting chiral hydrazone is deprotonated to form a chiral azaenolate, which then reacts with an electrophile (e.g., an alkyl halide) with high diastereoselectivity. Subsequent removal of the auxiliary regenerates the carbonyl group, now with a newly formed stereocenter at the α-position. wikipedia.org

Other approaches include the asymmetric addition of nucleophiles to chiral N-acylhydrazones, where the chiral acyl group directs the stereochemical outcome of the reaction. researchgate.net The addition of organometallic reagents, radicals, or hydrides can be achieved with high stereocontrol, often mediated by Lewis acids. researchgate.net Additionally, the direct asymmetric hydrogenation of the C=N bond of prochiral hydrazones using chiral transition-metal catalysts (e.g., based on Nickel or Rhodium) or metal-free chiral boranes provides an efficient route to optically active hydrazine derivatives. acs.orgacs.org

Mechanistic Insights into Hydrazone Formation Reactions

The formation of hydrazones, including 2,2-dimethylpropanal carbamoyl hydrazone, from an aldehyde or ketone and a hydrazine derivative is a well-established condensation reaction. The underlying mechanism is analogous to that of imine formation and is critically dependent on reaction conditions, particularly pH. libretexts.orgnih.gov The process is generally characterized by a two-stage sequence: a rapid nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by a slower, rate-determining dehydration step to yield the final hydrazone. nih.gov

The reaction between an aldehyde, such as 2,2-dimethylpropanal, and a hydrazine, like semicarbazide (the source of the carbamoyl hydrazone moiety), is typically catalyzed by acid. nih.gov The mechanism can be dissected into a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst (HA). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, which is the most nucleophilic site, attacks the activated carbonyl carbon. pearson.com This attack results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov

Proton Transfer: A series of proton transfers occurs. A proton is typically transferred from the newly bonded nitrogen to the oxygen atom. This can be facilitated by solvent molecules or other proton donors/acceptors in the medium. rsc.org

Deprotonation: The final step involves the removal of a proton from the nitrogen atom to yield the neutral hydrazone product and regenerate the acid catalyst. nih.gov

The pH of the reaction medium is a critical factor influencing the reaction rate. nih.gov At very low pH, the hydrazine nucleophile can become protonated, rendering it unreactive and slowing the initial nucleophilic attack. nih.gov Conversely, at high pH, the concentration of protons is too low to effectively catalyze the dehydration of the carbinolamine intermediate. Consequently, hydrazone formation is often fastest in mildly acidic conditions, typically around a pH of 4.5, which strikes a balance between having a sufficiently active nucleophile and effective catalysis of the dehydration step. nih.gov

| Step | Description | Key Species Involved | Role of Catalyst |

|---|---|---|---|

| 1 | Activation of Carbonyl | 2,2-Dimethylpropanal, Acid (H⁺) | Protonates carbonyl oxygen to increase electrophilicity of the carbon. |

| 2 | Nucleophilic Attack | Protonated Aldehyde, Carbamoyl Hydrazide | - |

| 3 | Formation of Tetrahedral Intermediate | Carbinolamine | - |

| 4 | Proton Transfer & Water Elimination | Protonated Carbinolamine | Protonates the hydroxyl group to form a good leaving group (H₂O). |

| 5 | Final Product Formation | Protonated Hydrazone | A base (e.g., H₂O) removes a proton to yield the neutral hydrazone. |

Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the energy landscapes and transition states of hydrazone formation. nih.gov These studies help to elucidate the energetics of the reaction pathway and identify the factors that control the reaction rate.

The transition state for the initial acid-catalyzed nucleophilic attack has been proposed to involve a concurrent proton transfer from a general acid to the carbonyl oxygen as the nucleophilic hydrazine attacks the carbonyl carbon. nih.gov This concerted mechanism avoids the formation of highly unstable intermediates.

Computational and experimental studies on analogous systems have quantified the effects of catalysts and solvents. Water has been shown to have a catalytic effect, not only by assisting in proton transfer during the rate-limiting step but also by helping to avoid high-energy isomerization pathways that might be necessary in its absence. nih.gov Experimental kinetics in dry acetonitrile (B52724) showed a very slow reaction rate, while an ethanol/water system achieved significantly higher conversion, aligning with computational findings. nih.gov

| Catalyst Type / Condition | Effect on Reaction | Mechanistic Rationale | Reference Finding |

|---|---|---|---|

| General Acid (e.g., Acetic Acid) | Rate acceleration | Lowers the activation energy for both nucleophilic attack and dehydration. | The reaction is under general acid catalysis. nih.gov |

| Aniline Derivatives (e.g., 5-Methoxyanthranilic Acid) | Significant rate enhancement over aniline | Acts as a nucleophilic catalyst via an intermediate imine; ortho proton donors enhance activity. acs.org | 5-Methoxyanthranilic acid showed a >5-fold advantage over aniline in the second-order rate constant. acs.org |

| Protic Solvents (e.g., Ethanol/Water) | Rate acceleration compared to aprotic solvents | Facilitates proton shifts required for the mechanism and can stabilize charged intermediates and transition states. | Experimental kinetics showed higher conversion rates in ethanol/water compared to dry acetonitrile. nih.gov |

| Intramolecular Groups (e.g., ortho-carboxy) | Rate acceleration | The group can act as an intramolecular catalyst, donating a proton at the transition state. nih.gov | 2-Carboxybenzaldehyde reacted more rapidly than the 4-isomer. nih.gov |

Reactivity Profiles and Chemical Transformations of 2,2 Dimethylpropanal Carbamoyl Hydrazone

Reactions at the Hydrazone (C=N-N) Moiety

The hydrazone group is the primary site of reactivity, characterized by the carbon-nitrogen double bond (C=N). This moiety can participate in a variety of reactions, including additions, cycloadditions, and redox transformations.

Nucleophilic and Electrophilic Addition Reactions

The C=N bond in hydrazones is polarized, with the carbon atom being electrophilic and the nitrogen atoms having nucleophilic character. This polarity dictates its behavior in addition reactions. dergipark.org.tr The formation of the hydrazone itself from an aldehyde and a hydrazine (B178648) is a classic example of a nucleophilic addition-elimination reaction. nih.gov

Nucleophilic Addition: The carbon atom of the hydrazone is susceptible to attack by nucleophiles. wikipedia.org This process is often catalyzed by acid, which protonates the nitrogen atom, enhancing the electrophilicity of the carbon. nih.gov The reverse reaction, hydrolysis, involves the nucleophilic addition of water to the C=N bond, ultimately cleaving the hydrazone back to 2,2-dimethylpropanal and carbamoyl (B1232498) hydrazine (semicarbazide). wikipedia.org The rate of hydrolysis for hydrazones can be influenced by pH and the electronic nature of the substituents. nih.gov

Electrophilic Addition: The nitrogen atoms of the hydrazone moiety are nucleophilic and can react with electrophiles. For instance, alkylation or acylation can occur at the nitrogen atoms, depending on the reaction conditions and the specific nature of the electrophile.

| Reaction Type | Reagent Type | Site of Attack | Expected Intermediate/Product |

| Nucleophilic Addition | Nucleophiles (e.g., H₂O, organometallics) | Hydrazone Carbon (C=N) | Hemiaminal-like intermediate, leading to addition or cleavage products. nih.gov |

| Electrophilic Addition | Electrophiles (e.g., alkyl halides, acyl chlorides) | Hydrazone Nitrogen (C=N-N ) | N-substituted hydrazone derivatives. |

Cycloaddition Reactions and Formation of Nitrogen-Containing Heterocycles

Hydrazones are exceptionally valuable synthons for the construction of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net They serve as precursors to reactive intermediates, such as nitrile imines, which can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to yield five-membered heterocycles like pyrazolines and pyrazoles. beilstein-journals.org

The general strategy involves the in-situ generation of a reactive intermediate from the hydrazone. For 2,2-Dimethylpropanal carbamoyl hydrazone, this would typically require a two-step process: conversion to a hydrazonoyl halide, followed by dehydrohalogenation with a base to form the nitrile imine. nih.gov This intermediate could then react with a suitable unsaturated partner to form a heterocyclic ring. The carbamoyl group may influence the stability and reactivity of the intermediate.

| Reagent Class | Intermediate | Heterocyclic Product |

| Alkenes | Nitrile Imine | Pyrazolines beilstein-journals.org |

| Alkynes | Nitrile Imine | Pyrazoles nih.gov |

| Isothiocyanates | Nitrile Imine | Thiadiazoles |

Oxidation and Reduction Pathways

The hydrazone moiety can undergo both oxidation and reduction, leading to a variety of products. These transformations are fundamental in synthetic organic chemistry.

Oxidation: The oxidation of hydrazones can be achieved with various reagents. Mild oxidation can lead to the formation of diazo compounds or nitrile imines, which are valuable for cycloaddition reactions as previously discussed. beilstein-journals.org Stronger oxidizing agents can cleave the C=N bond, regenerating the parent carbonyl compound, 2,2-dimethylpropanal. Electrochemical methods have also been developed for the oxidative transformation of hydrazones under mild conditions. beilstein-journals.org

Reduction: The C=N double bond of the hydrazone can be selectively reduced to a carbon-nitrogen single bond. This transformation converts the hydrazone into a substituted hydrazine. A common reagent for this purpose is sodium cyanoborohydride (NaBH₃CN), which is mild enough to not reduce the carbamoyl group. nih.gov This reduction can be used to form stable linkages in bioconjugation strategies. nih.gov It is important to note that this type of reduction is distinct from the complete removal of the carbonyl functionality seen in the Wolff-Kishner reduction. libretexts.org

| Transformation | Reagent Class | Expected Product |

| Oxidation | Mild Oxidants (e.g., Lead(IV) acetate) | Diazo compounds, Nitrile imines beilstein-journals.org |

| Reduction | Selective Hydrides (e.g., NaBH₃CN) | 1-(2,2-dimethylpropyl)semicarbazide nih.gov |

Transformations Involving the Carbamoyl Group

The carbamoyl group (-CONH₂) also possesses distinct reactivity, although it is generally less reactive than the hydrazone moiety under many conditions. Its chemistry is typical of an amide functional group.

Acyl Transfer and Related Reactions

The carbamoyl group is an acyl derivative. Under certain conditions, it can participate in acyl transfer reactions, where the -CONH₂ unit is transferred to another nucleophile. This typically requires harsh conditions, such as strong acid or base catalysis, to activate the amide carbonyl group. The synthesis of acyl hydrazones can be achieved through the reaction of activated amides with hydrazine, highlighting the principle of acyl substitution. organic-chemistry.orgresearchgate.netresearcher.life In a reverse sense, the carbamoyl group of this compound could potentially be displaced by a strong nucleophile, though this is not a common transformation for this class of compounds.

Rearrangements and Fragmentation Processes

While specific rearrangements for this compound are not widely documented, related structures undergo well-known rearrangements. For example, the Curtius rearrangement involves the thermal or photochemical conversion of an acyl azide (B81097) into an isocyanate. researchgate.net Although the carbamoyl hydrazone is not an acyl azide, this illustrates the types of rearrangements acyl nitrogen compounds can undergo.

Under conditions such as mass spectrometry (electron impact), fragmentation of the molecule would be expected. Likely fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent nitrogen atom.

Loss of small molecules: Fragmentation involving the loss of stable neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), or isocyanic acid (HNCO) from the carbamoyl moiety.

Cleavage of the tert-butyl group: Formation of a stable tert-butyl cation is a common fragmentation pathway for molecules containing this group.

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound is a key strategy for modulating its physicochemical properties and biological activity. Derivatization can be broadly categorized into two main approaches: modification of the aliphatic backbone derived from 2,2-dimethylpropanal and functionalization of the reactive nitrogen atoms within the carbamoyl hydrazone moiety.

The introduction of substituents onto the 2,2-dimethylpropyl (neopentyl) backbone of this compound presents a significant synthetic challenge. This difficulty arises primarily from the steric hindrance imposed by the quaternary carbon atom of the neopentyl group. Direct functionalization of this aliphatic chain is often impeded, making the synthesis of analogues with a modified backbone a non-trivial endeavor.

The most plausible strategy for synthesizing such analogues involves the preparation of substituted 2,2-dimethylpropanal derivatives, which can then be condensed with semicarbazide (B1199961) to yield the desired carbamoyl hydrazone. However, the synthesis of these substituted aldehydes is itself complex.

Theoretical Synthetic Pathways to Substituted 2,2-Dimethylpropanal:

| Precursor Type | Synthetic Approach | Potential Substituents | Key Challenges |

| Substituted Neopentyl Alcohols | Oxidation of a pre-functionalized neopentyl alcohol to the corresponding aldehyde. | Hydroxyl (-OH), Alkoxy (-OR), Halogens (-F, -Cl, -Br) | Synthesis of the starting substituted neopentyl alcohol can be difficult and may require multi-step procedures. Steric hindrance can affect the efficiency of the oxidation step. |

| Radical Halogenation of Pivalaldehyde | Free-radical halogenation to introduce a halogen on one of the methyl groups, followed by nucleophilic substitution. | Halogens (-Cl, -Br), followed by conversion to other functional groups (e.g., -CN, -OR, -NR2). | Lack of selectivity in radical reactions can lead to a mixture of mono-, di-, and tri-halogenated products. Subsequent substitution reactions are subject to steric hindrance. |

Due to these synthetic hurdles, the literature contains limited examples of this compound analogues with a functionalized aliphatic backbone. Research in this area would require the development of novel synthetic methodologies to overcome the inherent low reactivity of the neopentyl scaffold.

In contrast to the aliphatic backbone, the hydrazone and carbamoyl nitrogen atoms offer more accessible sites for derivatization. Both the carbamoyl and the terminal hydrazone nitrogen atoms possess lone pairs of electrons and can act as nucleophiles. These sites are amenable to a variety of chemical transformations, including alkylation and acylation, allowing for the synthesis of a diverse range of N-substituted analogues.

Alkylation Reactions:

Alkylation of the nitrogen atoms can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base to deprotonate the N-H group. The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by factors such as the nature of the alkylating agent, the base used, and the reaction conditions.

Acylation Reactions:

Acylation introduces an acyl group onto one of the nitrogen atoms and is typically carried out using acyl chlorides or anhydrides. This reaction is a common method for producing more complex derivatives. The resulting N-acyl derivatives can exhibit altered chemical and physical properties.

The table below outlines potential derivatization reactions at the nitrogen centers of this compound.

Table of Potential N-Functionalization Reactions:

| Reaction Type | Reagent Class | Example Reagent | Potential Product Structure |

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N-Methylated derivative |

| Alkylation | Benzyl Halide | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzylated derivative |

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acetylated derivative |

| Acylation | Acyl Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-Acetylated derivative |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride (CH₃C₆H₄SO₂Cl) | N-Sulfonylated derivative |

Spectroscopic and Structural Elucidation of 2,2 Dimethylpropanal Carbamoyl Hydrazone

X-ray Crystallography for Solid-State Structure DeterminationThere are no published X-ray crystal structures for 2,2-Dimethylpropanal carbamoyl (B1232498) hydrazone, which would provide definitive information about its solid-state conformation, bond lengths, and bond angles.

Conformational Analysis and Molecular Geometry in Crystalline State

The conformation and molecular geometry of hydrazones in the crystalline state are dictated by a combination of electronic and steric effects. While specific bond lengths, bond angles, and torsion angles for 2,2-dimethylpropanal carbamoyl hydrazone are not available, general characteristics of similar structures can be discussed.

Rotation around the N-N and N-C single bonds would lead to different conformers. In the solid state, the molecule is likely to adopt a conformation that minimizes steric hindrance while maximizing stabilizing intramolecular and intermolecular interactions. For many hydrazone derivatives, a nearly planar or trans configuration around the C=N-N-C core is observed, which facilitates π-conjugation. However, significant deviations from planarity can occur, as indicated by the dihedral angles observed in other substituted hydrazones.

Table 1: Representative Bond Lengths and Angles in Hydrazone Derivatives

| Bond/Angle | Typical Value Range | Notes |

| C=N | 1.26 - 1.28 Å | Characteristic of a carbon-nitrogen double bond. |

| N-N | 1.37 - 1.39 Å | Single bond with some double bond character due to conjugation. |

| N-C (amide) | 1.33 - 1.35 Å | Shorter than a typical N-C single bond due to amide resonance. |

| C=O | 1.22 - 1.24 Å | Typical carbonyl double bond length. |

| C=N-N | ~116° - 120° | Bond angle around the imine nitrogen. |

| N-N-C | ~118° - 122° | Bond angle around the hydrazine (B178648) nitrogen. |

Note: The data in this table is generalized from various hydrazone compounds and does not represent experimental values for this compound.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of carbamoyl hydrazones in the crystalline state is predominantly governed by hydrogen bonding interactions. The carbamoyl group (-C(O)NH2) and the N-H of the hydrazone linker are excellent hydrogen bond donors, while the carbonyl oxygen and the imine nitrogen are effective hydrogen bond acceptors.

These interactions lead to the formation of well-defined one-, two-, or three-dimensional networks. Common hydrogen bonding motifs include:

N-H···O=C: This is a strong and frequently observed interaction, where the amide N-H or the hydrazone N-H acts as a donor to the carbonyl oxygen of a neighboring molecule. This often leads to the formation of dimeric structures or infinite chains.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bond | N-H (amide) | O=C (amide) | Dimer, Chain |

| Hydrogen Bond | N-H (hydrazone) | O=C (amide) | Dimer, Sheet |

| Hydrogen Bond | N-H (amide) | N (imine) | Chain, Sheet |

| Weak Hydrogen Bond | C-H | O=C (amide) | Network stabilization |

Note: This table represents potential interactions and is not based on experimental data for the specific compound.

Computational and Theoretical Investigations on 2,2 Dimethylpropanal Carbamoyl Hydrazone

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental tools for elucidating the molecular properties of hydrazones at the atomic level. These methods model the electronic behavior of molecules to predict their geometry, energy, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of hydrazone derivatives due to its favorable balance between accuracy and computational cost. mdpi.comacs.org DFT calculations are employed to determine the electronic structure, optimized geometry, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energies of HOMO and LUMO and the resulting HOMO-LUMO energy gap (ΔE) are critical parameters for describing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. youtube.com Analysis of the spatial distribution of these orbitals can identify the regions of the molecule most likely to participate in chemical reactions.

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. nih.gov |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating polarizability. nih.gov |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the energy stabilization when the system acquires additional electronic charge. nih.gov |

Formulas for calculating key quantum chemical parameters from HOMO and LUMO energies derived from DFT studies.

Studies on various hydrazones consistently show that the distribution of HOMO and LUMO is primarily centered around the C=N-NH functional group, confirming its central role in the molecule's reactivity. researchgate.netacs.org

Ab Initio Methods for High-Level Geometry Optimization and Energy Prediction

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), can provide highly accurate predictions for molecular geometries and energies.

These high-level calculations are often used as benchmarks to validate the results from more computationally efficient methods like DFT. For instance, ab initio methods are employed for precise calculations of reaction energetics, such as bond dissociation enthalpies and activation barriers for reaction mechanisms. nih.gov In a study on the reaction of formalhydrazone with singlet oxygen, CCSD(T) calculations were used to analyze the energetics of various oxidation pathways, providing definitive insights into the reaction mechanism. nih.gov For a molecule like 2,2-Dimethylpropanal carbamoyl (B1232498) hydrazone, these methods could be used to obtain a highly accurate three-dimensional structure and to calculate its heat of formation with a high degree of confidence.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. mdpi.com DFT and its time-dependent extension (TD-DFT) are commonly used for this purpose.

Vibrational Spectroscopy (IR): Theoretical IR spectra are often calculated for optimized molecular geometries. The computed vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations. By comparing the calculated spectrum with the experimental one, researchers can assign specific vibrational modes to the observed absorption bands, such as the characteristic C=N, N-H, and C=O stretching frequencies in hydrazones. nih.govepstem.net Studies on various hydrazone derivatives have shown excellent correlation between DFT-calculated and experimentally measured IR spectra. mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shifts (¹H and ¹³C). scirp.orgresearchgate.net The calculated shifts are often compared against an internal standard (like Tetramethylsilane, TMS) and show good agreement with experimental values, aiding in the structural elucidation of newly synthesized compounds. mdpi.combohrium.com

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comyoutube.com This method calculates the energies of vertical electronic transitions and their corresponding oscillator strengths, which correlate to the absorption maxima (λmax) and the intensity of the absorption bands, respectively. researchgate.netyoutube.com For hydrazones, the main absorption bands are typically assigned to π→π* and n→π* electronic transitions within the conjugated system. epstem.net The table below shows a representative comparison for a hydrazone derivative, demonstrating the typical agreement between theoretical and experimental data.

| Compound Type | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Transition Assignment |

|---|---|---|---|

| Aryl Hydrazone | 358 | 350 | π→π |

| Aryl Hydrazone | 290 | 285 | π→π |

| Aryl Hydrazone | 225 | 217 | n→π* |

Illustrative comparison of experimental and TD-DFT calculated UV-Vis absorption maxima for a generic hydrazone derivative in solution. Data is representative of typical findings in the literature. mdpi.comresearchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving hydrazones, such as their formation, hydrolysis, and isomerization. acs.orgnih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS).

The transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Locating the TS structure and calculating its energy allows for the determination of the activation energy (Ea), which is a key factor governing the reaction rate. DFT methods, such as M06-2X and B3LYP, are frequently used to model these reaction pathways. acs.orgljmu.ac.uk

For example, detailed DFT studies on hydrazone hydrolysis have evaluated the multi-step mechanism involving the nucleophilic addition of water to form a carbinolamine intermediate, followed by its decomposition. acs.org These studies analyze various proton transfer pathways and calculate the energetics of each step to determine the rate-limiting step. acs.orgacs.orgscilit.com Similarly, the mechanism of hydrazone exchange has been computationally modeled, revealing that protonation of the hydrazone nitrogen followed by nucleophilic attack is the most favorable pathway. ljmu.ac.ukrsc.org Such studies can also reveal how nearby functional groups can stabilize transition states through hydrogen bonding, thereby accelerating the reaction. nih.govljmu.ac.uk

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule like 2,2-Dimethylpropanal carbamoyl hydrazone are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and determining their relative energies.

For a molecule with several rotatable single bonds, such as the C-N and N-N bonds in the hydrazone backbone, multiple conformers can exist. Computational methods are used to perform systematic scans of the potential energy surface (PES) by rotating specific dihedral angles. This process maps the energy landscape, revealing the most stable (lowest energy) conformations and the energy barriers for interconversion between them. nih.gov

For instance, the E/Z isomerization around the C=N double bond is a critical aspect of hydrazone chemistry. nih.gov Theoretical studies have explored the mechanisms of this isomerization, which can proceed through rotation or inversion pathways. scispace.comacs.orggeorgiasouthern.edu By calculating the PES for the rotation around the C=N bond, the transition state for isomerization can be identified and the energy barrier calculated. scispace.com Studies on the parent aldehyde, pivaldehyde, have used 2D PES scans to elucidate its stable conformations. nih.gov A similar approach for this compound would reveal its preferred geometry and the flexibility of its molecular structure.

Structure-Reactivity/Property Relationship Studies (QSAR/QSPR) in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govrsc.org In a theoretical context, the "descriptors" used in these models are often derived from quantum chemical calculations.

Parameters calculated via DFT, such as HOMO-LUMO energies, dipole moment, atomic charges, and molecular electrostatic potential, can serve as powerful descriptors of molecular reactivity and intermolecular interactions. researchgate.netscilit.com For a series of hydrazone derivatives, a QSAR model might be developed to predict their antibacterial activity, for example. nih.gov The model would be a statistical equation linking the observed activity to a combination of these calculated quantum chemical descriptors.

Such models are valuable for:

Understanding Mechanisms: They can provide insight into which electronic or structural features are most important for a given activity. For instance, a 3D-QSAR study on hydrazones might reveal that a specific electrostatic potential distribution is crucial for biological activity. nih.gov

Predicting Activity: Once a reliable model is established, it can be used to predict the activity of new, unsynthesized hydrazone derivatives, guiding the design of more potent compounds. rsc.orgnih.govtandfonline.com

Rational Drug Design: By understanding the structure-activity relationship, chemists can rationally modify molecular structures to enhance desired properties and reduce unwanted side effects.

Applications of 2,2 Dimethylpropanal Carbamoyl Hydrazone in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

The carbamoyl (B1232498) hydrazone functional group is a versatile platform for the synthesis of more complex molecular architectures. Its utility stems from the reactivity of the C=N double bond and the adjacent N-H groups, which can participate in a variety of cyclization and bond-forming reactions.

Semicarbazones are valuable precursors for the synthesis of nitrogen-containing heterocycles, most notably pyrazoles. mdpi.com Pyrazoles are a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms that are prevalent in many pharmaceutically active compounds. mdpi.com The general synthesis of pyrazoles from hydrazone derivatives often involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or an equivalent synthon. mdpi.com

In this context, 2,2-dimethylpropanal carbamoyl hydrazone could react with a suitable 1,3-dielectrophile. The reaction mechanism typically involves the initial nucleophilic attack of the terminal nitrogen of the hydrazone onto one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole (B372694) ring. For instance, the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and dimethylformamide, is a common method to convert semicarbazones into 4-formylpyrazoles, which are themselves versatile intermediates. chim.itumich.edu

Table 1: Examples of Heterocyclic Systems Synthesized from Hydrazone/Semicarbazone Precursors

| Precursor Type | Reactant | Resulting Heterocycle | General Reaction Type |

|---|---|---|---|

| Semicarbazone | 1,3-Diketone | Pyrazole | Cyclocondensation |

| Semicarbazone | Vilsmeier-Haack Reagent (POCl₃/DMF) | 4-Formylpyrazole | Cyclization-Formylation |

| Thiosemicarbazone | α-Haloketone (e.g., Phenacyl bromide) | Thiazole | Hantzsch Thiazole Synthesis |

The hydrazone functionality can be exploited in carbon-carbon bond formation through several strategies. One common approach involves the deprotonation of the carbon alpha to the imine, creating a stabilized anion that can act as a nucleophile in alkylation reactions. vanderbilt.eduscribd.com This chemistry is analogous to that of enamines and enolates. For this compound, however, there are no α-protons due to the quaternary tert-butyl group, precluding its use in this specific manner.

Alternatively, the semicarbazone group can be used to form α-amidoalkylating reagents. researchgate.net For example, three-component condensation reactions involving a semicarbazone, an aldehyde, and p-toluenesulfinic acid can generate 4-(tosylmethyl)semicarbazones. researchgate.net These compounds are effective electrophiles that can react with a range of nucleophiles, including those that form carbon-carbon bonds, by substituting the tosyl group. researchgate.net This demonstrates the potential of the semicarbazone scaffold to be converted into a reagent for constructing new C-C bonds. researchgate.net

Applications in Coordination Chemistry and Ligand Design

Semicarbazones are widely employed as ligands in coordination chemistry due to their ability to form stable complexes with a vast array of metal ions. ijnrd.orgasianpubs.org Their chelating properties are tunable and have been leveraged in various fields, including catalysis and materials science. ijsrst.comnih.gov

This compound can act as a chelating agent, typically coordinating to metal centers in a bidentate fashion. nih.govresearchgate.net Chelation commonly occurs through the carbonyl oxygen atom and the azomethine nitrogen atom (an N,O-donor set), forming a stable five-membered ring with the metal ion. nanoient.orgmdpi.com

The ligand can exist in keto and enol tautomeric forms. In its neutral keto form, it acts as a neutral bidentate ligand. nih.gov Upon deprotonation of the amide N-H proton under basic conditions, the ligand can switch to its enolate form, acting as a monoanionic bidentate ligand. nih.govasianpubs.org This versatility allows it to form stable complexes with transition metals like copper, zinc, nickel, and ruthenium, as well as main group metals. nih.govresearchgate.netnih.gov The specific coordination mode and resulting geometry of the metal complex depend on the metal ion, the reaction conditions, and the presence of other coordinating ligands. nih.gov

Table 2: Typical Coordination Behavior of Semicarbazone Ligands with Metal Ions

| Metal Ion | Typical Donor Atoms | Coordination Mode | Common Geometries |

|---|---|---|---|

| Copper(II) | N(azomethine), O(carbonyl) | Bidentate (N,O) | Square Planar, Distorted Octahedral |

| Nickel(II) | N(azomethine), O(carbonyl) | Bidentate (N,O) | Square Planar, Octahedral |

| Zinc(II) | N(azomethine), O(carbonyl) | Bidentate (N,O) | Tetrahedral |

| Ruthenium(II/III) | N(azomethine), O(carbonyl) | Bidentate (N,O) | Octahedral |

| Rhenium(V) | P, N, N (in modified ligands) | Tridentate (P,N,N) | Distorted Octahedral |

Note: This table represents general coordination behavior for semicarbazone ligands. The specific complex formed with this compound would depend on experimental conditions.

The design of effective homogeneous catalysts relies heavily on the rational design of the ligands coordinating the metal center. Semicarbazone ligands are attractive for this purpose because their electronic and steric properties can be systematically modified. mdpi.com For this compound, the most significant feature for catalyst design is the sterically bulky tert-butyl group.

This group can influence the catalytic activity of a metal center in several ways:

Steric Shielding: The large tert-butyl group can create a crowded coordination sphere around the metal, which can promote specific reaction pathways or induce enantioselectivity in asymmetric catalysis by controlling the approach of substrates.

Solubility and Stability: The lipophilic nature of the tert-butyl group can enhance the solubility of the resulting metal complex in organic solvents, which is often crucial for homogeneous catalysis. It can also sterically protect the metal center from decomposition pathways.

Metal complexes of semicarbazones and related hydrazones have been explored as catalysts for C-C bond-forming cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com The design principle involves using the ligand to stabilize the active metal species (e.g., Palladium(0)) and modulate its reactivity during the catalytic cycle.

Potential in Materials Science and Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. longdom.orgwikipedia.org The structure of this compound contains key functional groups that enable it to participate in self-assembly and the construction of larger architectures.

The molecule possesses multiple hydrogen bond donors (the -NH- and -NH2 groups) and acceptors (the C=O and C=N groups). researchgate.net These sites can engage in predictable intermolecular hydrogen bonding to form one-, two-, or three-dimensional networks in the solid state. This self-assembly behavior is fundamental to crystal engineering and the design of materials with specific properties.

Furthermore, the ability of the semicarbazone moiety to coordinate with metal ions opens avenues for its use in creating coordination polymers and metal-organic frameworks (MOFs). longdom.org In such materials, the organic molecule acts as a "linker" connecting metal ions or clusters into an extended network. The steric bulk of the tert-butyl group could play a significant role in dictating the porosity and topology of the resulting framework, potentially leading to materials useful for gas storage or separation. longdom.org

Self-Assembly and Ordered Structures

The formation of well-defined, ordered structures through the spontaneous organization of molecules, known as self-assembly, is a cornerstone of modern materials science. Hydrazone derivatives are known to be excellent building blocks for such systems due to the directional and reversible nature of the hydrazone linkage. While specific studies on the self-assembly of this compound are not extensively documented, the principles governing the behavior of analogous small molecule hydrazones provide a strong basis for its potential in this area.

Hydrazone formation is a reversible condensation reaction between a hydrazine (B178648) and an aldehyde or ketone. This reversibility allows for "error correction" during the assembly process, leading to the thermodynamic product and highly ordered structures. Small molecules containing hydrazone motifs have been shown to self-assemble into complex architectures such as molecular bowls, cages, and rotaxanes. For instance, the condensation of triscationic hexaaldehyde compounds with dihydrazide linkers in water has been demonstrated to produce bowl-shaped molecules. mdpi.com These structures can, in turn, form even larger assemblies through non-covalent interactions like hydrogen bonding. mdpi.com

In the case of this compound, the carbamoyl group introduces additional hydrogen bonding sites (N-H and C=O groups) which can facilitate intermolecular interactions, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The interplay between the dynamic covalent formation of hydrazone linkages and these non-covalent interactions could be harnessed to create novel supramolecular materials.

Table 1: Examples of Self-Assembled Structures from Hydrazone Derivatives

| Precursor Molecules | Resulting Structure | Driving Forces for Assembly |

|---|---|---|

| Triscationic hexaaldehyde and dihydrazide linkers | Molecular bowl | Hydrazone bond formation, hydrophobic effects |

| Bisaldehyde and trishydrazine | Pseudo nih.govrotaxane | Hydrazone bond formation, host-guest interactions |

The data in the table above is based on findings from analogous systems and illustrates the potential for this compound to participate in similar self-assembly processes.

Integration into Polymeric Systems

The integration of small molecules into polymeric systems is a powerful strategy for tailoring the properties of materials. The hydrazone functional group provides a versatile handle for covalently attaching small molecules like this compound onto a polymer backbone. A prevalent method for achieving this is through post-polymerization modification. wiley-vch.dersc.orgrsc.org

This approach involves the synthesis of a polymer scaffold bearing reactive groups, such as aldehydes or hydrazides, which can then be reacted with the complementary functional group on the small molecule. rsc.org For example, a polymer with pendant aldehyde groups could be reacted with the hydrazine moiety of this compound to form a functionalized polymer with hydrazone linkages in the side chains. This reaction is often efficient and can be carried out under mild conditions. rsc.org

The resulting hydrazone bond is dynamic, meaning it can be reversible under certain conditions, particularly with changes in pH. science.gov This pH-sensitivity can be exploited to create "smart" materials that respond to their environment. For instance, a drug could be attached to a polymer via a hydrazone linker for targeted delivery. wikipedia.org The bond would be stable at the neutral pH of the bloodstream but would cleave in the acidic environment of a tumor or within a cell's lysosome, releasing the drug. wikipedia.org

Furthermore, poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers. researchgate.net This polymer, possessing multiple hydrazide groups, can be reacted with various aldehydes to introduce a wide range of functionalities. researchgate.net Similarly, a polymer containing the carbamoyl hydrazone of 2,2-dimethylpropanal could be synthesized, or this small molecule could be grafted onto an existing polymer.

Table 2: Methods for Integrating Hydrazone Functionality into Polymers

| Polymer Scaffold | Reactive Group on Polymer | Complementary Small Molecule | Resulting Linkage |

|---|---|---|---|

| Poly(acryloyl hydrazide) | Hydrazide (-CONHNH2) | Aldehyde-containing molecule | Acylhydrazone |

| Aldehyde-functionalized polynorbornene | Aldehyde (-CHO) | Hydrazine-containing molecule | Hydrazone |

The integration of this compound into polymeric systems could impart new properties to the base polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Conclusion and Future Research Directions

Summary of Key Contributions to the Chemistry of 2,2-Dimethylpropanal Carbamoyl (B1232498) Hydrazone

The primary contribution of 2,2-Dimethylpropanal carbamoyl hydrazone to the field of chemistry lies in its potential as a model system for studying the interplay of steric and electronic effects in hydrazone chemistry. The bulky tert-butyl group, inherited from pivaldehyde (2,2-dimethylpropanal), is expected to exert significant steric hindrance around the azomethine (-C=N-) bond. This structural feature is anticipated to influence the compound's reactivity, stability, and conformational preferences in predictable, yet largely unquantified, ways.

The synthesis of this compound would likely proceed via a standard condensation reaction between 2,2-dimethylpropanal and semicarbazide (B1199961). wikipedia.orgpharmatutor.org This reaction is a classic method for the formation of semicarbazones from aldehydes and ketones. youtube.com The presence of the electron-donating tert-butyl group may influence the rate of this reaction.

General Reaction for the Formation of this compound: (CH₃)₃CCHO + H₂NNHCONH₂ → (CH₃)₃CCH=NNHCONH₂ + H₂O

The resulting carbamoyl hydrazone functionality introduces a rich tapestry of potential chemical transformations. Hydrazones are known to be versatile intermediates in organic synthesis. nih.govnih.gov The N-N single bond and the C=N double bond can participate in a variety of reactions, including cyclizations, C-H functionalizations, and as ligands in coordination chemistry. nih.govmdpi.com The carbamoyl group (-CONH₂) adds another layer of functionality, offering sites for hydrogen bonding and potential for further derivatization.

Identification of Outstanding Challenges and Knowledge Gaps

Despite the predictable nature of its synthesis, a significant knowledge gap exists regarding the specific chemical and physical properties of this compound. The primary challenges and areas requiring investigation include:

Quantitative Reactivity Studies: There is a lack of empirical data on how the steric bulk of the tert-butyl group affects the kinetics and thermodynamics of reactions involving the hydrazone moiety. For instance, the rate of hydrolysis back to the parent aldehyde and semicarbazide under various pH conditions is unknown. wikipedia.org While alkyl hydrazones are generally more susceptible to hydrolysis than oximes, the steric shielding by the neopentyl group might impart unusual stability.

Conformational Analysis: The rotational barrier around the C-C bond between the tert-butyl group and the azomethine carbon, as well as the conformational preferences of the carbamoyl group, have not been experimentally or computationally determined. These factors are crucial for understanding its three-dimensional structure and how it interacts with other molecules.

Coordination Chemistry: The ability of this compound to act as a ligand for metal ions is unexplored. The steric hindrance might prevent or modify the typical coordination modes observed for less bulky hydrazones, potentially leading to novel catalyst designs or metal complexes with unique electronic properties.

Solid-State Structure and Polymorphism: The crystalline structure of this compound has not been determined. An understanding of its packing in the solid state is essential for applications in materials science and for a complete characterization of the molecule.

A summary of these knowledge gaps is presented in the table below:

| Area of Uncertainty | Specific Knowledge Gaps |

| Chemical Reactivity | Kinetic and thermodynamic data for hydrolysis, oxidation, reduction, and cyclization reactions. The influence of the tert-butyl group on reaction rates and pathways. |

| Structural Chemistry | Experimental determination of bond lengths, bond angles, and dihedral angles. Conformational analysis in solution and the solid state. |

| Coordination Chemistry | Coordination behavior with various transition metals and main group elements. The stability and structure of any resulting metal complexes. |

| Material Properties | Melting point, boiling point, solubility in various solvents, and crystallographic data. |

Perspectives on Emerging Research Avenues and Potential for Novel Chemical Discoveries

The unique structural characteristics of this compound open up several promising avenues for future research, with the potential for novel discoveries in various areas of chemistry.

Development of Sterically Encumbered Ligands: The significant steric bulk of the tert-butyl group could be exploited to create highly selective catalysts. By coordinating with a metal center, the ligand could form a sterically crowded active site, allowing only small substrates to approach and react. This could be particularly useful in stereoselective synthesis.

Probing Reaction Mechanisms: The compound can serve as a valuable tool for elucidating reaction mechanisms. By comparing its reactivity to that of less sterically hindered hydrazones, researchers can gain insights into the steric requirements of various chemical transformations.

Dynamic Covalent Chemistry: The reversible formation of the hydrazone bond is a cornerstone of dynamic covalent chemistry. researchgate.net The steric hindrance of the tert-butyl group could be used to tune the equilibrium and rate of hydrazone exchange reactions, leading to the development of novel self-healing materials, molecular sensors, and dynamic combinatorial libraries.

Synthesis of Novel Heterocyclic Scaffolds: Hydrazones are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. nih.gov The unique substitution pattern of this compound could lead to the formation of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. For instance, cyclization reactions could yield pyrazole (B372694), pyrazoline, or other related structures with a gem-dimethyl substitution pattern.

The potential research directions and their anticipated outcomes are summarized in the following table:

| Research Avenue | Potential for Novel Discoveries |

| Catalysis | Creation of new catalysts with high substrate selectivity based on steric control. Discovery of novel catalytic transformations that are only possible within a sterically confined active site. |

| Mechanistic Organic Chemistry | A deeper understanding of the role of steric effects in chemical reactions. The development of predictive models for the reactivity of sterically hindered molecules. |

| Supramolecular Chemistry | The design of new dynamic materials with tunable properties. The discovery of novel host-guest systems based on sterically controlled reversible covalent bonds. |

| Synthetic Methodology | The development of new synthetic routes to complex heterocyclic molecules. The discovery of novel bioactive compounds based on these new scaffolds. |

Q & A

Q. What are the standard synthetic methodologies for preparing 2,2-dimethylpropanal carbamoyl hydrazone, and how can reaction efficiency be optimized?

Answer: The compound is typically synthesized via condensation of 2,2-dimethylpropanal (pivalaldehyde) with carbamoyl hydrazine. A common protocol involves refluxing equimolar amounts of the aldehyde and hydrazine in ethanol for 3 hours under continuous stirring . Post-reaction, partial solvent removal and cooling yield a crystalline product. Optimization strategies include:

- Solvent selection : Ethanol is preferred due to its polarity and boiling point (78°C), which facilitates reflux.

- Stoichiometric control : Maintaining a 1:1 molar ratio minimizes side reactions.

- Temperature and time : Prolonged reflux (≥3 hours) ensures complete imine bond formation. Yield improvements (up to 90%) are achieved by gradual cooling to enhance crystallization .

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

Answer: Key characterization methods include:

- Melting point determination : A sharp melting point (e.g., 150°C) indicates purity .

- Spectroscopy :

- FT-IR : Confirms C=N stretching (1600–1650 cm⁻¹) and N-H bonds (3200–3300 cm⁻¹).

- NMR : H NMR reveals aliphatic proton environments (e.g., singlet for tert-butyl group at δ 1.2–1.4 ppm).

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity (>98% for research-grade samples) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of ethanol vapors or particulate matter.

- Waste disposal : Collect organic waste separately and neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what factors influence complex stability?

Answer: The hydrazone acts as a tridentate ligand via its carbonyl oxygen, imine nitrogen, and hydrazinic nitrogen. Coordination studies with Co(II), Cu(II), and Zn(II) reveal:

Q. What computational approaches are used to predict the reactivity or intermolecular interactions of this hydrazone?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electron transfer in redox-active complexes .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, π-stacking) in crystal structures, aiding in polymorphism studies .

- Molecular Docking : Simulates ligand-protein binding for antimicrobial activity predictions, leveraging hydrazone’s planar structure for active-site interactions .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Answer:

- Dynamic effects : Conformational flexibility (e.g., hindered rotation around the C=N bond) may cause splitting. Variable-temperature NMR can identify slow exchange regimes .

- Impurity analysis : Cross-validate with LC-MS to detect byproducts (e.g., unreacted aldehyde or hydrazine).

- X-ray crystallography : Resolves ambiguities by providing definitive bond lengths and angles .

Q. What strategies enhance the biological relevance of this compound in antimicrobial studies?

Answer:

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) to the hydrazone backbone to improve membrane permeability .

- Synergistic assays : Combine with metal ions (e.g., Cu²⁺) to exploit metal-ligand redox activity against bacterial strains .

- Structure-activity relationship (SAR) : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to refine targeting .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Answer:

- Crystallization control : Use seed crystals and controlled cooling rates to avoid amorphous byproducts.

- Batch monitoring : In-line FT-IR or Raman spectroscopy ensures reaction progression matches small-scale conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes residual solvents or unreacted precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.